molecular formula C32H38N2O8S2 B14686672 1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid CAS No. 25158-37-6

1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Cat. No.: B14686672
CAS No.: 25158-37-6
M. Wt: 642.8 g/mol
InChI Key: ZPDWLYNZGQJXIE-UHFFFAOYSA-N
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Description

1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound with a unique structure that combines an anthracene core with sulfonic acid and dodecylsulphoanilino groups

Preparation Methods

The synthesis of 1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid typically involves multiple steps, starting with the preparation of the anthracene core. The synthetic route may include:

    Nitration and Reduction: The anthracene core is nitrated to introduce nitro groups, which are then reduced to amino groups.

    Coupling Reactions: The dodecylsulphoanilino group is introduced via coupling reactions, often involving aniline derivatives and dodecylsulfonyl chloride.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and reduced forms.

    Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar compounds to 1-Amino-4-(4-dodecylsulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

25158-37-6

Molecular Formula

C32H38N2O8S2

Molecular Weight

642.8 g/mol

IUPAC Name

1-amino-4-(4-dodecoxysulfonylanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C32H38N2O8S2/c1-2-3-4-5-6-7-8-9-10-13-20-42-44(40,41)23-18-16-22(17-19-23)34-26-21-27(43(37,38)39)30(33)29-28(26)31(35)24-14-11-12-15-25(24)32(29)36/h11-12,14-19,21,34H,2-10,13,20,33H2,1H3,(H,37,38,39)

InChI Key

ZPDWLYNZGQJXIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Origin of Product

United States

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